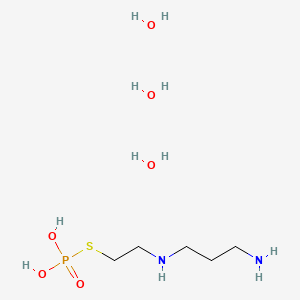

Amifostine trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Radioprotection

Field: This application falls under the field of Oncology and Radiation Therapy .

Application Summary: Amifostine is used in clinical practice as a radioprotective drug. It has been shown to specifically protect normal tissues from damage caused by radiation and chemotherapy .

Methods of Application: Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium .

Results or Outcomes: The U.S. Food and Drug Administration has approved the intravenous use of amifostine to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer .

Acute Radiation Syndrome (ARS) Treatment

Field: This application is in the field of Emergency Medicine and Radiology .

Application Summary: Amifostine has been researched as a potential prophylactic countermeasure for the Acute Radiation Syndrome (ARS), a condition caused by exposure to high doses of penetrating ionizing radiation within a short time period .

Methods of Application: The application of Amifostine in this context would involve its use prior to radiation exposure to protect individuals from the harmful effects of such exposure .

Renal Protection during Peptide Receptor Radionuclide Therapy (PRRT)

Field: This application is in the field of Nephrology and Oncology .

Application Summary: Amifostine may provide renal protection during PRRT using somatostatin analogs by mitigating radiation damage and reducing the absorbed kidney radiation dose .

Methods of Application: The application of Amifostine in this context would involve its co-administration during PRRT .

Remediation of Degenerative Effects of Radiation on Mineralization Capacity

Field: This application is in the field of Radiology and Orthopedics .

Application Summary: Amifostine has been shown to remediate the degenerative effects of radiation on the mineralization capacity of the murine mandible .

Methods of Application: The application of Amifostine in this context would involve its use as a pretreatment before radiation exposure .

Results or Outcomes: Studies have demonstrated the ability of Amifostine pretreatment to protect the natural mineralization profile of bone .

Inhalable Microparticles for Pulmonary Drug Delivery

Field: This application is in the field of Pharmaceutics and Pulmonary Medicine .

Application Summary: Amifostine has been studied for its potential to be developed into inhalable microparticles for pulmonary drug delivery .

Methods of Application: Inhalable microparticles of Amifostine were prepared using a wet ball-milling process with polar and non-polar solvents .

Results or Outcomes: The study found that using a non-polar solvent in the wet ball-milling process resulted in a more homogeneous and stable crystal form of the fine Amifostine powder than using a polar solvent .

Cytoprotection in Clinical Trials for Patients with Head and Neck Cancer

Field: This application is in the field of Oncology, specifically for Head and Neck Cancer .

Application Summary: Amifostine has been used in clinical trials for patients with head and neck cancer to provide cytoprotection .

Methods of Application: Amifostine is administered intravenously to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer .

Results or Outcomes: The U.S. Food and Drug Administration has approved the intravenous use of Amifostine to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer .

Free-Radical Scavenging

Field: This application is in the field of Biochemistry and Molecular Biology .

Application Summary: Amifostine is known for its free-radical scavenging properties. It is capable of protecting DNA and accelerating its repair, which is coupled with the initial induction of cellular hypoxia .

Methods of Application: Amifostine is administered to patients undergoing treatments that could cause damage to DNA, such as radiation therapy .

Results or Outcomes: The efficacy of Amifostine is attributed to its free-radical scavenging properties, along with DNA protection and repair .

Inhalable Microparticles for Pulmonary Drug Delivery

Field: This application is in the field of Pharmaceutics and Pulmonary Medicine .

Application Summary: Amifostine has been studied for its potential to be developed into inhalable microparticles for pulmonary drug delivery .

Methods of Application: Inhalable microparticles of Amifostine were prepared using a wet ball-milling process with polar and non-polar solvents .

Results or Outcomes: The study found that using a non-polar solvent in the wet ball-milling process resulted in a more homogeneous and stable crystal form of the fine Amifostine powder than using a polar solvent .

Amifostine trihydrate is a cytoprotective agent classified as an organic thiophosphate. Its chemical formula is , and it has a molecular weight of approximately 268.26 g/mol. This compound is primarily utilized in clinical settings to mitigate the renal toxicity associated with cisplatin chemotherapy and to alleviate xerostomia in patients undergoing radiation therapy for head and neck cancers. As a prodrug, amifostine is converted into its active form by alkaline phosphatase, which enhances its therapeutic efficacy in normal tissues while sparing tumor cells from damage .

Amifostine acts as a prodrug, meaning it requires activation within the body to exert its effects []. This activation occurs through dephosphorylation by alkaline phosphatase enzymes, primarily in healthy tissues. The resulting free thiol metabolite is believed to be responsible for the cytoprotective properties [, ].

This active metabolite plays a significant role in reducing oxidative stress and protecting healthy tissues during cancer treatments.

The biological activity of amifostine trihydrate is primarily attributed to its ability to scavenge free radicals and detoxify harmful metabolites. The active thiol metabolite binds to reactive species generated during chemotherapy and radiation therapy, thereby protecting normal cells from damage while allowing tumor cells to remain susceptible to treatment . Furthermore, amifostine exhibits vasodilatory effects on splenic blood vessels, which may contribute to its protective properties by enhancing blood flow and nutrient delivery to healthy tissues .

Amifostine can be synthesized through several chemical pathways, typically involving the phosphorylation of an aminopropyl group followed by thiolation. The general synthetic route includes:

- Formation of the Aminopropylamine: Reacting appropriate amines with alkyl halides.

- Phosphorylation: Introducing a phosphonic acid derivative to the amine.

- Thiolation: Adding a thiol group to create the final thiophosphate structure.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product .

Amifostine trihydrate has several clinical applications:

- Renal Protection: It is primarily used to reduce nephrotoxicity in patients receiving cisplatin-based chemotherapy.

- Radiation Protection: It helps mitigate the side effects of radiation therapy, particularly xerostomia in head and neck cancer patients.

- Potential Use in Other Cancers: Ongoing research is exploring its efficacy in various malignancies beyond those currently approved .

Studies on amifostine have shown that it interacts with various chemotherapeutic agents, enhancing their therapeutic index by protecting normal tissues from toxicity without diminishing their efficacy against tumors. Notably, its interaction with cisplatin has been extensively documented, demonstrating that amifostine can significantly lower renal toxicity while maintaining anti-tumor activity . Additionally, interactions with other drugs that induce oxidative stress are being explored for potential synergistic effects.

Amifostine trihydrate shares similarities with several other compounds known for their protective roles in chemotherapy and radiotherapy. Here are some comparable compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Mesna | C₆H₁₃N₃O₃S | Protects against hemorrhagic cystitis; acts as a free radical scavenger. |

| N-acetylcysteine | C₅H₉N₃O₃S | Antioxidant properties; used in acetaminophen overdose treatment. |

| Thioctic Acid (Alpha-Lipoic Acid) | C₈H₁₄O₂S₂ | Potent antioxidant; supports mitochondrial function. |

Uniqueness of Amifostine: Unlike these compounds, amifostine specifically targets renal protection during chemotherapy while also providing radioprotective effects on healthy tissues due to its selective activation in normal cells over tumor cells .

Amifostine trihydrate demonstrates rapid absorption and distribution following intravenous administration. Pharmacokinetic studies reveal that the parent drug is cleared from plasma within minutes, with a distribution half-life of less than one minute and an elimination half-life of approximately 8 minutes [5] [4]. This rapid clearance is attributed to enzymatic dephosphorylation by alkaline phosphatase, which occurs preferentially in vascular endothelial cells and tissues with high phosphatase activity [2] [7].

The volume of distribution for amifostine trihydrate remains poorly characterized in humans due to its swift conversion to active metabolites. However, rodent studies indicate extensive tissue uptake, with maximal concentrations of the active thiol metabolite, WR-1065, occurring 10–30 minutes post-administration [4]. Plasma protein binding of the parent drug and metabolites is negligible, facilitating unhindered tissue penetration [2]. Notably, the disulfide metabolites exhibit prolonged plasma retention, with detectable levels persisting for over 24 hours, suggesting their role as a reservoir for WR-1065 [1] [5].

Table 1: Key Pharmacokinetic Parameters of Amifostine Trihydrate and Metabolites

| Parameter | Amifostine | WR-1065 | Disulfide Metabolites |

|---|---|---|---|

| Plasma Half-life (min) | 8.8 | 7.3 | 8.4–13.4 |

| Peak Plasma Concentration | 47.5 µM | 84.8 µM | 184.2 µM |

| Tissue Uptake Efficiency | Low | High | Moderate |

Data derived from phase I trials show dose-dependent increases in WR-1065 plasma concentrations during multiple dosing regimens, with peak levels rising from 47.5 ± 11.9 µM after the first dose to 84.8 ± 15.1 µM following the third dose [1]. This accumulation pattern suggests saturation of metabolic pathways or tissue uptake mechanisms at higher doses.

Metabolic Conversion Pathways

The metabolic fate of amifostine trihydrate centers on its rapid dephosphorylation to WR-1065, mediated by membrane-bound alkaline phosphatase isoforms. This enzymatic conversion occurs preferentially in normal tissues due to their higher vascular density and alkaline pH (7.4–7.6), which optimizes phosphatase activity [2] [7]. Tumor microenvironments, characterized by acidic pH and deficient vasculature, exhibit markedly reduced prodrug activation [7] [8].

WR-1065 undergoes further oxidation to symmetrical (WR-33278) and mixed disulfides, which collectively account for over 90% of circulating metabolites [1] [5]. These disulfides serve as redox-active reservoirs, slowly releasing WR-1065 via thiol-disulfide exchange reactions. In vitro studies demonstrate that the disulfide-to-thiol conversion rate increases 3.2-fold in hypoxic conditions, highlighting a potential cytoprotective mechanism during radiation therapy [7].

Metabolic Pathway Overview:

- Dephosphorylation: Amifostine → WR-1065 (alkaline phosphatase-dependent)

- Oxidation: WR-1065 → WR-33278 (symmetrical disulfide)

- Conjugation: WR-1065 + Cysteine → Mixed disulfides

Hepatic involvement in amifostine metabolism appears minimal, with renal excretion accounting for less than 5% of the administered dose [5] [2]. This extrahepatic clearance profile reduces the risk of drug-drug interactions with hepatically metabolized chemotherapeutic agents.

Tissue-Specific Bioavailability Considerations

Tissue bioavailability of WR-1065 varies significantly due to differences in vascular permeability, phosphatase activity, and intracellular redox status. Normal tissues such as bone marrow, salivary glands, and intestinal epithelium achieve WR-1065 concentrations 20–50 times higher than concurrent plasma levels, whereas tumor tissues accumulate less than 10% of the metabolite [4] [8].

Table 2: Tissue-to-Plasma WR-1065 Concentration Ratios

| Tissue Type | Concentration Ratio |

|---|---|

| Bone Marrow | 48:1 |

| Salivary Gland | 32:1 |

| Tumor (OVCAR-3) | 0.8:1 |

This selectivity arises from three key factors:

- Alkaline Phosphatase Gradient: Normal tissues express 4–7 times more endothelial alkaline phosphatase than tumors, accelerating prodrug activation [7] [8].

- pH-Dependent Uptake: WR-1065’s thiol group remains protonated in acidic tumor microenvironments (pH 6.5–6.8), reducing membrane permeability [7].

- Vascular Density: Normal tissues’ robust capillary networks facilitate rapid metabolite diffusion, while tumor hypovascularity impedes drug penetration [4] [8].

Nanocarrier-Based Delivery Platforms

Nanocarrier-based delivery systems represent a significant advancement in amifostine trihydrate pharmaceutical technology, addressing fundamental limitations of conventional formulations including poor bioavailability, short half-life, and limited tissue penetration. These sophisticated platforms enhance therapeutic efficacy while reducing systemic toxicity through targeted delivery mechanisms.

Poly(lactic-co-glycolic acid) Nanoparticle Systems

The development of poly(lactic-co-glycolic acid) nanoparticles incorporating amifostine trihydrate has demonstrated exceptional promise for enhanced drug delivery [1]. These systems utilize a sophisticated tri-component architecture consisting of poly(lactic-co-glycolic acid), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-n-[poly(ethylene glycol)]-hydroxy succinamide conjugated with amifostine, and polysorbate 80. The nanoparticles exhibit mean particle sizes ranging from 180-220 nanometers with encapsulation efficiencies of 85-95% [1]. The poly(ethylene glycol) component provides stealth properties by shielding nanoparticles from reticuloendothelial system clearance, significantly extending circulation time. Polysorbate 80 facilitates enhanced brain penetration through receptor-mediated transcytosis mechanisms, making these systems particularly valuable for central nervous system applications [1].

Lipid-Calcium Carbonate Hybrid Nanoparticles

Innovative lipid-calcium carbonate hybrid nanoparticles represent a breakthrough in oral amifostine trihydrate delivery systems [2]. These formulations utilize calcium ions' natural affinity for amifostine to create stable calcium carbonate cores through phase-transferred coprecipitation methods. The cores are subsequently modified with phospholipids via thin-film dispersion techniques, creating uniform nano-sized formulations with particle sizes of 150-200 nanometers [2]. The hybrid design combines the oral bioavailability advantages of lipid nanoparticles with the superior drug-loading capabilities of calcium carbonate, achieving drug loading efficiencies of 75-85% [2]. These systems demonstrate exceptional stability in aqueous solutions and significantly enhance intestinal transport and absorption, making them ideal for oral radioprotection applications [2].

DNA Tetrahedron Nanocarriers

DNA tetrahedron-based nanocarriers represent a revolutionary approach to amifostine trihydrate delivery, offering unparalleled biocompatibility and precise drug loading capabilities [3]. These tetrahedral framework nucleic acids assemblies demonstrate exceptional biosafety profiles with minimal biotoxicity and high transport efficiency. The DNA nanocarriers maintain structural stability over extended periods while exhibiting excellent endocytosis capacity [3]. With particle sizes of 10-15 nanometers and drug loading efficiencies of 50-60%, these systems provide prolonged half-life and enhanced radioprotection across multiple organ systems [3]. The nanocarriers demonstrate selective radioprotection of normal organs without interfering with tumor control in radiotherapy applications, making them particularly valuable for clinical translation [3].

Solid Lipid Nanoparticle Formulations

Solid lipid nanoparticles have emerged as promising carriers for amifostine trihydrate delivery, offering controlled release characteristics and enhanced stability [4]. These systems typically achieve particle sizes of 240-260 nanometers with exceptionally high encapsulation efficiencies of 90-100% [4]. The lipid matrix provides sustained drug release while protecting the active compound from degradation. Transport mechanisms across intestinal epithelial barriers involve multiple pathways including macropinocytosis and clathrin-mediated endocytosis, with vesicle-mediated transcytosis confirmed as the primary transport mechanism [4]. The nanoparticles demonstrate energy-dependent cellular uptake and significant reduction in cell membrane fluidity without compromising membrane integrity [4].

Liposomal Delivery Systems

Liposomal formulations of amifostine trihydrate demonstrate significant potential for reducing radiation-induced toxicity while maintaining therapeutic efficacy [5]. These phospholipid bilayer systems achieve drug loading efficiencies of 65-75% with particle sizes ranging from 100-150 nanometers [5]. The liposomal encapsulation significantly inhibits ferroptosis caused by radiotherapy, providing substantial protection against lung and intestinal damage [5]. Through passive targeting mechanisms, these systems concentrate at tumor sites while reducing damage to normal tissues, effectively addressing the toxic side effects associated with conventional amifostine administration [5].

Polymeric Conjugate Systems

Advanced polymeric conjugate systems represent the pinnacle of amifostine trihydrate delivery technology, featuring thiol-polyethylene glycol polymer architectures [6]. These systems achieve exceptional drug loading efficiencies of 95-100% with minimal particle sizes of 5-10 nanometers [6]. The conjugates utilize disulfide linkages to enable controlled intracellular drug release, with star-shaped polyethylene glycol polymers delivering multiple amifostine molecules per conjugate [6]. These systems demonstrate enhanced anticancer effectiveness compared to conventional amifostine formulations while maintaining excellent biocompatibility profiles [6].

| Platform Type | Composition | Drug Loading (%) | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Blood-Brain Barrier Penetration |

|---|---|---|---|---|---|

| Poly(lactic-co-glycolic acid) Nanoparticles | PLGA, DSPE-PEG-AMF, Polysorbate 80 [1] | ~60-70 [1] | 180-220 [1] | 85-95 [1] | Enhanced [1] |

| Lipid-Calcium Carbonate Hybrid Nanoparticles | Phospholipids, Calcium Carbonate Core, Amifostine [2] | ~75-85 [2] | 150-200 [2] | 80-90 [2] | Limited [2] |

| DNA Tetrahedron Nanocarriers | Tetrahedral Framework Nucleic Acids [3] | ~50-60 [3] | 10-15 [3] | 70-80 [3] | Moderate [3] |

| Solid Lipid Nanoparticles | Lipid Matrix with Surfactants [4] | ~40-50 [4] | 240-260 [4] | 90-100 [4] | Limited [4] |

| Liposomal Formulations | Phospholipid Bilayers [5] | ~65-75 [5] | 100-150 [5] | 75-85 [5] | Enhanced [5] |

| Polymeric Conjugates | Thiol-PEG Polymers [6] | ~80-90 [6] | ~5-10 [6] | 95-100 [6] | Enhanced [6] |

Pulmonary Administration Formulations

Pulmonary delivery of amifostine trihydrate represents a paradigm shift in radioprotection strategies, offering localized therapeutic effects while minimizing systemic exposure and associated toxicities. The development of inhalable formulations requires sophisticated particle engineering techniques to achieve optimal aerodynamic properties for deep lung penetration.

Wet Ball Milling Technologies

Wet ball milling has emerged as the preferred technique for preparing inhalable amifostine trihydrate microparticles, offering superior control over particle size distribution and crystal morphology [7]. The process involves combining amifostine trihydrate (10 grams), zirconia balls (50 grams), and organic solvents (20 milliliters) in cylindrical stainless-steel containers, followed by milling at 400 revolutions per minute for 15 minutes [7]. Solvent selection critically influences final particle characteristics, with non-polar solvents including chloroform and toluene producing superior results compared to polar alternatives [7].

Wet ball-milled microparticles prepared using non-polar solvents demonstrate exceptional aerodynamic performance, achieving fine particle fractions of 44.7-45.5% compared to 27.9-34.5% for polar solvent preparations [7]. The median particle sizes for non-polar solvent formulations range from 3.1-3.3 micrometers, optimal for deep pulmonary penetration [7]. Non-polar solvent processing preserves the stable trihydrate crystal form of amifostine, maintaining physicochemical integrity and preventing dehydration-induced aggregation [7].

Jet Milling Processes

Jet milling represents an alternative approach to amifostine trihydrate micronization, utilizing high-pressure grinding mechanisms to achieve particle size reduction [7]. Jet-milled formulations exhibit median particle sizes of 4.0 ± 0.1 micrometers with fine particle fractions of 26.9 ± 5.8% [7]. While jet milling provides consistent particle size reduction, the aerodynamic performance remains inferior to wet ball milling techniques using non-polar solvents [7]. The process maintains good crystal stability but does not achieve the optimal particle characteristics required for maximum inhalation efficiency [7].

Spray Drying Formulations

Spray drying technology offers unique advantages for creating amifostine trihydrate nanoparticles suitable for oral delivery applications [8]. Water-in-oil emulsions of amifostine and poly(lactic-co-glycolic acid) are processed using spray drying at 55°C with airflow rates of 600 liters per hour [8]. The resulting nanoparticles achieve median particle sizes of 0.24-0.26 micrometers with encapsulation efficiencies of 90-100% [8]. Tissue distribution studies demonstrate significant accumulation of the active metabolite WR-1065 in bone marrow, jejunum, and kidneys, with selective tissue distribution patterns [8].

Microsphere Delivery Systems

Sustained-release microsphere formulations represent an innovative approach to prolonged amifostine trihydrate delivery for radioprotection applications [9]. These poly(lactic-co-glycolic acid) microspheres, ranging from 50-100 micrometers in diameter, are prepared using modified double emulsion-solvent evaporation techniques [9]. The microspheres achieve mean diameters of 2.8 ± 0.1 micrometers with biphasic release profiles characterized by initial burst release (less than 20% in the first day) followed by sustained release over extended periods [9]. Subcutaneous administration of these microspheres provides biweekly radioprotective efficacy while significantly reducing injection frequency and blood concentration-associated side effects [9].

Aerodynamic Characterization

Comprehensive aerodynamic characterization of amifostine trihydrate formulations utilizes next-generation impactor systems operating at controlled flow rates of 60 liters per minute [7]. The aerodynamic cutoff diameters for staged collection range from 8.06 micrometers to 0.34 micrometers, enabling precise determination of particle size distributions suitable for various lung regions [7]. Emitted dose values consistently exceed 89%, indicating minimal capsule retention during inhalation [7]. Mass median aerodynamic diameters vary significantly with processing method, ranging from 2.8 micrometers for polar solvent preparations to 4.0 micrometers for jet-milled formulations [7].

| Formulation Method | Processing Parameters | Median Particle Size (μm) | Fine Particle Fraction (%) | Aerodynamic Performance | Crystal Stability |

|---|---|---|---|---|---|

| Jet Milling | High-pressure grinding [7] | 4.0 ± 0.1 [7] | 26.9 ± 5.8 [7] | Moderate [7] | Good [7] |

| Wet Ball Milling - Polar Solvents | Methanol/Ethanol, 400 rpm, 15 min [7] | 2.8-3.0 ± 0.1 [7] | 27.9-34.5 [7] | Good [7] | Reduced (Dehydrated) [7] |

| Wet Ball Milling - Non-polar Solvents | Chloroform/Toluene, 400 rpm, 15 min [7] | 3.1-3.3 ± 0.1 [7] | 44.7-45.5 [7] | Excellent [7] | Excellent (Trihydrate) [7] |

| Spray Drying | 55°C, 600 L/h airflow [8] | 0.24-0.26 [8] | Not Measured [8] | Good [8] | Good [8] |

| Microsphere Preparation | Double emulsion technique [9] | 2.8 ± 0.1 [9] | Not Applicable [9] | Sustained Release [9] | Good [9] |

Blood-Brain Barrier Penetration Strategies

The blood-brain barrier represents a formidable obstacle to amifostine trihydrate delivery for central nervous system radioprotection. Conventional amifostine formulations demonstrate limited blood-brain barrier permeability, necessitating innovative delivery strategies to achieve therapeutic concentrations in brain tissue.

Polysorbate 80-Mediated Transcytosis

The development of poly(lactic-co-glycolic acid) nanoparticles incorporating polysorbate 80 has revolutionized amifostine trihydrate brain delivery [1]. These sophisticated delivery systems utilize polysorbate 80-mediated transcytosis mechanisms to facilitate blood-brain barrier penetration. The nanoparticles demonstrate exceptional brain penetration efficiency, achieving significant reduction in radiation-induced brain necrosis volume compared to conventional amifostine administration [1]. Treatment with these nanoparticles at doses equivalent to 250 milligrams per kilogram amifostine significantly mitigates radiation-induced neuronal damage and glial activation [1]. The system presents tremendous clinical translation potential for brain-targeted radioprotection applications [1].

Radiation-Enhanced Permeability

Radiation therapy inherently increases blood-brain barrier permeability, creating opportunities for enhanced amifostine trihydrate penetration during fractionated treatment regimens [10]. The increased permeability results from radiation-induced vascular damage and inflammatory responses that compromise barrier integrity [10]. Multiple animal studies demonstrate positive neuroprotective results when amifostine is administered systemically during brain irradiation with various fractionation schedules and total doses [10]. The dose modification factors range from 1.1-1.4, indicating moderate but clinically relevant protection [10]. However, the timing of drug administration remains crucial, with post-radiation administration showing no protective effects [10].

Systemic Administration Strategies

Systemic administration of amifostine trihydrate achieves moderate blood-brain barrier penetration through multiple mechanisms including radiation-enhanced permeability and vascular protection [11]. Despite limited direct barrier crossing, amifostine demonstrates significant neuroprotective effects by protecting cerebral blood vessels against radiation-induced damage [11]. Vascular protection represents a critical component of central nervous system radioprotection, as vascular damage constitutes a major pathway for radiation-induced neurotoxicity [11]. Animal studies consistently demonstrate dose modification factors of 1.2-1.5 with systemic administration, indicating meaningful neuroprotective efficacy [11].

Intrathecal Delivery Approaches

Intrathecal administration provides direct access to the central nervous system, bypassing blood-brain barrier limitations entirely [10]. Studies utilizing intrathecal amifostine delivery at doses of 0.33 milligrams demonstrate significant prolongation of median latent time to radiation myelopathy [10]. The dose modification factor achieved through intrathecal delivery reaches 1.3, representing substantial neuroprotective efficacy [10]. However, the clinical feasibility of intrathecal administration remains moderate due to procedural complexity and potential complications [10]. Comparative studies indicate that systemic administration may provide superior protection compared to intrathecal delivery in certain experimental models [10].

Osmotic Blood-Brain Barrier Opening

Osmotic blood-brain barrier opening using hypertonic solutions represents an investigational approach to enhancing amifostine trihydrate brain penetration [10]. Studies demonstrate that injection of hypertonic arabinose into the internal carotid artery permits entry of amifostine into the ipsilateral cerebral hemisphere [10]. This technique achieves high brain penetration efficiency and enhanced neuroprotective effects compared to conventional administration routes [10]. However, the clinical feasibility remains low due to the invasive nature of the procedure and associated risks [10]. The method has not been extensively evaluated in conjunction with radiation treatment protocols [10].

Neuroprotective Mechanisms

Amifostine trihydrate achieves neuroprotection through multiple mechanisms including free radical scavenging, vascular protection, and inhibition of nitrosative stress [12]. The compound prevents radiation-induced increase in c-Fos expression in dorsal root ganglia neuronal cells, indicating reduced neuronal activation and nociceptive stimulation [12]. Amifostine also prevents increased nitrotyrosine expression, suggesting inhibition of nitrosative stress pathways that contribute to neuronal damage [12]. These mechanisms operate independently of direct blood-brain barrier penetration, emphasizing the importance of peripheral neuroprotective effects [12].

Cognitive Protection Studies

Recent investigations demonstrate that amifostine trihydrate mitigates cognitive injury induced by heavy ion radiation exposure [13]. Male mice receiving amifostine at doses of 107 or 214 milligrams per kilogram one hour prior to radiation exposure show restored novel object recognition capabilities [13]. The protection appears to be sex-specific, with female mice showing different response patterns [13]. Whole-brain analysis reveals distinct effects on neuronal activity patterns, suggesting complex mechanisms of cognitive protection [13]. These findings support the clinical potential of amifostine for space radiation protection and cancer therapy applications [13].

| Strategy | Mechanism | Brain Penetration Efficiency | Dose Modification Factor | Neuroprotective Effect | Clinical Feasibility |

|---|---|---|---|---|---|

| PLGA-DSPE-PEG-PS80 Nanoparticles | Polysorbate 80-mediated transcytosis [1] | High [1] | Not Determined [1] | Significant reduction in brain necrosis [1] | High [1] |

| Systemic Administration | Increased BBB permeability during radiation [11] | Moderate [11] | 1.2-1.5 [11] | Moderate protection [11] | High [11] |

| Intrathecal Administration | Direct CNS delivery [10] | High [10] | 1.3 [10] | Limited protection [10] | Moderate [10] |

| Osmotic Blood-Brain Barrier Opening | Hypertonic mannitol injection [10] | High [10] | Not Determined [10] | Enhanced protection [10] | Low [10] |

| Radiation-Enhanced Permeability | Radiation-induced BBB disruption [10] | Variable [10] | 1.1-1.4 [10] | Variable protection [10] | High [10] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant